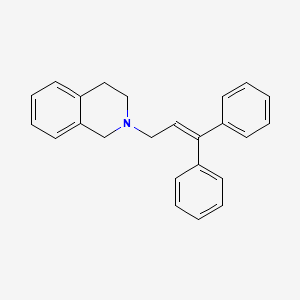
Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction leads to the formation of the isoquinoline core structure, which can then be further functionalized to introduce the 3,3-diphenylallyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline compounds.
科学的研究の応用
Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative of isoquinoline with similar structural features.
3,4-Dihydroisoquinoline: Another related compound with a partially saturated isoquinoline ring.
1,2,3,4-Tetrahydro-2-isoquinoline: A close analog with slight structural differences.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- is unique due to the presence of the 3,3-diphenylallyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities compared to its simpler analogs.
特性
CAS番号 |
4189-79-1 |
|---|---|
分子式 |
C24H23N |
分子量 |
325.4 g/mol |
IUPAC名 |
2-(3,3-diphenylprop-2-enyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H23N/c1-3-10-21(11-4-1)24(22-12-5-2-6-13-22)16-18-25-17-15-20-9-7-8-14-23(20)19-25/h1-14,16H,15,17-19H2 |
InChIキー |
BFQQRYHBRUGHPY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)CC=C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
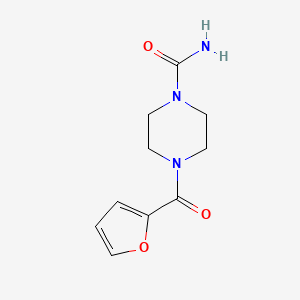
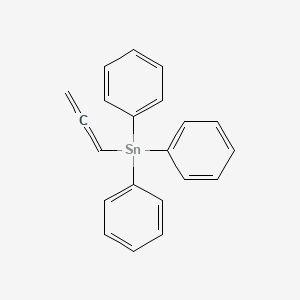

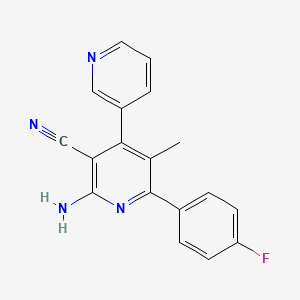
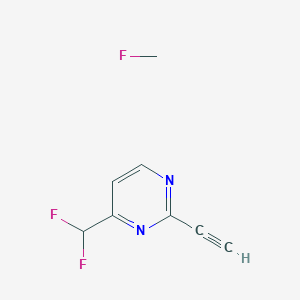
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)
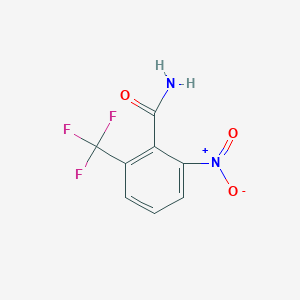

![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)
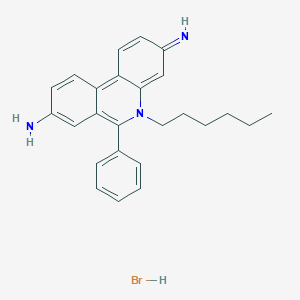
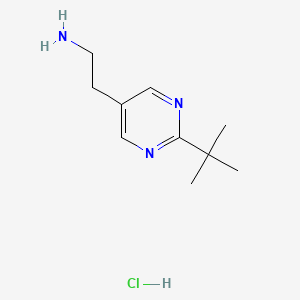
![ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate](/img/structure/B14167426.png)
